REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:4][C:3]=1[O:13][CH3:14].[H][H]>CCOC(C)=O.CO.[Pd]>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][C:3]=1[O:13][CH3:14]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C=CC(=O)O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
the catalyst was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)CCC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 89.16% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |